1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 895638-86-5
Cat. No.: VC7601385
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895638-86-5 |
|---|---|
| Molecular Formula | C19H19ClN4O |
| Molecular Weight | 354.84 |
| IUPAC Name | 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25) |
| Standard InChI Key | ZHLIDISEQFRDTL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 1,2,3-triazole core substituted at the 1-position with a 5-chloro-2-methylphenyl group, at the 4-position with a carboxamide moiety linked to a 2,5-dimethylphenyl group, and at the 5-position with a methyl group (Fig. 1). Key structural attributes include:
Molecular Architecture
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Triazole ring: Serves as a rigid planar scaffold that facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
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5-Chloro-2-methylphenyl group: The chloro substituent enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding.
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N-(2,5-dimethylphenyl)carboxamide: The dimethyl groups on the phenyl ring may sterically influence receptor interactions while modulating solubility.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 354.84 g/mol |
| IUPAC name | 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |
| InChIKey | ZHLIDISEQFRDTL-UHFFFAOYSA-N |
The compound’s solubility profile remains uncharacterized, but analogous triazoles typically exhibit low aqueous solubility due to aromatic substituents, necessitating formulation with co-solvents.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables regioselective formation of the 1,4-disubstituted triazole ring. A generalized pathway involves:
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Preparation of the azide precursor: 5-Chloro-2-methylphenyl azide synthesized from the corresponding amine via diazotization.
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Alkyne component: 2,5-Dimethylaniline-derived propargylamide, prepared by coupling 2,5-dimethylaniline with propiolic acid chloride.
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Cycloaddition: Reaction of the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) under mild conditions (25–60°C, 12–24 hrs).
Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst concentration | 10 mol% CuSO₄ | Maximizes regioselectivity |
| Solvent | t-BuOH/H₂O (1:1) | Enhances reaction rate |
| Temperature | 50°C | Balances speed and side reactions |
| Reaction time | 18 hours | Ensures completion |
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding >75% pure product.
Biological Activities and Mechanisms
| Fungal Strain | MIC (μg/mL) of Analogues | Reference |
|---|---|---|
| Candida albicans | 0.5–2.0 | |
| Aspergillus fumigatus | 1.0–4.0 |
The chloro and methyl groups may enhance membrane penetration, but in vitro assays are needed to confirm activity.
Anticancer Activity
Triazoles induce apoptosis via caspase-3 activation and inhibit topoisomerase II. A structurally similar compound, 1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866872-27-7), shows IC₅₀ values of 8–12 μM against MCF-7 and HeLa cells. Hypothetical targets for the subject compound include:
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DNA intercalation: Planar triazole ring insertion into DNA base pairs.
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Kinase inhibition: Blockade of EGFR or VEGFR2 signaling pathways.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.98 (m, aromatic-H), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
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¹³C NMR: δ 164.2 (C=O), 148.7 (triazole-C), 135.2–118.4 (aromatic-C).
High-Performance Liquid Chromatography (HPLC)
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Purity: >95% (C18 column, acetonitrile/water gradient, 254 nm).
Mass Spectrometry
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ESI-MS: m/z 355.1 [M+H]⁺ (calculated 354.84).
Research Gaps and Future Directions
Despite its promising scaffold, 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide remains understudied. Critical research priorities include:
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In vitro profiling: Antimicrobial, anticancer, and kinase inhibition assays.
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ADMET studies: Absorption, distribution, metabolism, excretion, and toxicity predictions.
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Structural optimization: Modifying substituents to enhance solubility and target affinity.
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